4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-chloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4O2S/c1-25-10-12(9-23-25)16-6-11(4-5-22-16)8-24-28(26,27)13-2-3-15(18)14(7-13)17(19,20)21/h2-7,9-10,24H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTQVOXUHHRTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazolyl-Pyridinyl Intermediate
Starting Materials: 1-methyl-1H-pyrazole and 4-bromopyridine.
Reaction: Nucleophilic substitution reaction to form 2-(1-methyl-1H-pyrazol-4-yl)pyridine.
Conditions: Use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions
Reagents: Halogenating agents, nucleophiles.
Conditions: Often carried out in polar aprotic solvents with bases.
-
Oxidation and Reduction Reactions
Reagents: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride.
Conditions: Vary depending on the desired transformation.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the pyrazole ring can lead to pyrazole N-oxides.
Reduction Products: Reduction of the nitro group (if present) to an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biochemical Research: Used in studies to understand enzyme inhibition and receptor binding.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Development of new drugs targeting specific pathways.
Wirkmechanismus
The mechanism of action of 4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the trifluoromethyl group enhances its binding affinity through hydrophobic interactions. The pyrazolyl-pyridinyl moiety may facilitate π-π stacking interactions with aromatic amino acids in the target protein.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related sulfonamides and heterocyclic derivatives:
Key Observations:
Structural Diversity: The target compound’s pyridine-pyrazole side chain distinguishes it from flusulfamide, which has a nitro-substituted phenyl group. This difference likely alters target specificity, as flusulfamide acts as a fungicide , while pyridine-pyrazole systems are common in kinase inhibitors (e.g., c-Met inhibitors) .
Synthetic Feasibility :
- Yields for related compounds (e.g., 68–74% in and ) suggest efficient synthetic routes for sulfonamide derivatives with heterocyclic appendages . The absence of data for the target compound implies unexplored optimization.
Biological Relevance :
- The trifluoromethyl group is a recurring motif in agrochemicals (e.g., flusulfamide) and pharmaceuticals due to its electron-withdrawing properties and resistance to oxidation .
- Pyrazole-containing sulfonamides (e.g., ’s Compound 32) are explored for antimicrobial and anticancer activities, though specific mechanisms require further study .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the pyrazole-pyridine moiety to the benzenesulfonamide core. Key steps include:
- Amide Bond Formation : Use coupling agents like EDCI or HOBt in anhydrous DMF under nitrogen .
- Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) improve yield, while temperature control (0–25°C) minimizes side reactions .
- Catalysts : Palladium-based catalysts may enhance cross-coupling efficiency for pyridine functionalization .
- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and NMR .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl splitting patterns) and confirms regiochemistry of the pyrazole and pyridine rings .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and detects trace impurities .
- X-ray Crystallography : Resolves absolute stereochemistry and packing modes for solid-state studies (if crystallizable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize cell-based assays (e.g., fixed ATP concentrations, incubation times) to reduce noise .
- Structural Analogues : Compare activity against analogs (e.g., sulfonamide derivatives in ) to identify critical substituents.
- Meta-Analysis : Use computational tools (e.g., QSAR models) to correlate structural features (e.g., trifluoromethyl position) with activity trends .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for sulfonamide derivatives?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the pyridine (C2 vs. C4) or benzenesulfonamide (chloro vs. methyl groups) to assess steric/electronic effects .
- Functional Group Isosteres : Replace trifluoromethyl with cyano or nitro groups to evaluate hydrophobic/hydrophilic balance .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict target binding affinities before synthesis .
Q. How can researchers address stability issues during storage or biological testing?
- Methodological Answer :
- Degradation Pathways : Identify hydrolytic or oxidative degradation products via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Formulation : Use lyophilization or encapsulation in cyclodextrins to enhance aqueous solubility and shelf life .
- Analytical Monitoring : Employ UPLC-MS to detect degradation products at ppm levels .
Data Analysis and Computational Approaches
Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to kinase targets (e.g., EGFR) over 100 ns trajectories to assess conformational stability .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between wild-type and mutant receptors .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors near the sulfonamide group) using Schrödinger Phase .
Q. How should researchers analyze conflicting solubility data across different solvent systems?
- Methodological Answer :
- Solubility Parameters : Use Hansen solubility parameters (δD, δP, δH) to correlate solvent polarity with compound solubility .
- Co-Solvency Studies : Test binary solvent mixtures (e.g., DMSO:water gradients) to identify optimal formulations for in vivo dosing .
- Thermodynamic Analysis : Calculate Gibbs free energy of dissolution via van’t Hoff plots to differentiate entropy-driven vs. enthalpy-driven solubility .
Experimental Design Considerations
Q. What controls are critical in biological assays to ensure reproducibility?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples .
- Endpoint Validation : Use orthogonal assays (e.g., fluorescence-based and luminescence-based ATP detection) to confirm activity .
- Batch Testing : Synthesize and test multiple compound batches to rule out synthetic variability .
Tables for Key Data
| Property | Method | Typical Results | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 180–185°C (decomposes) | |
| LogP (Partition Coefficient) | Shake-Flask Method | 3.2 ± 0.3 (n-octanol/water) | |
| Solubility in PBS (pH 7.4) | HPLC-UV Quantification | 12.5 µg/mL (± 1.2) | |
| IC50 (Kinase Inhibition) | ADP-Glo Assay | 0.45 µM (EGFR L858R mutant) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
